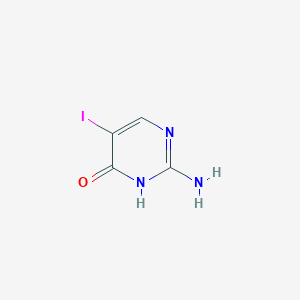

2-Amino-5-iodopyrimidin-4(1H)-one

Description

Significance of Pyrimidine (B1678525) Heterocycles as Core Pharmacophores

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, is a fundamental heterocyclic compound in the field of drug discovery. nih.govtaylorandfrancis.com Its derivatives are integral components of nucleic acids (uracil, thymine, and cytosine), playing a crucial role in the genetic makeup of all living organisms. taylorandfrancis.comnih.gov This inherent biological significance makes pyrimidine-based molecules readily interactive with various enzymes and cellular components. nih.gov

The pyrimidine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to a wide range of biological targets. This has led to the development of a multitude of drugs with diverse therapeutic applications, including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive agents. nih.govnih.gov The structural versatility of the pyrimidine ring allows for modifications at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. nih.gov The fusion of the pyrimidine ring with other heterocyclic systems has also given rise to a new class of compounds with enhanced pharmacological activities. derpharmachemica.com

Overview of 2-Amino-5-iodopyrimidin-4(1H)-one as a Versatile Synthetic Intermediate and Bioactive Scaffold

This compound, also known as 5-iodocytosine (B72790), is a halogenated derivative of the pyrimidine family. Its chemical structure, featuring an amino group at the 2-position, a carbonyl group at the 4-position, and an iodine atom at the 5-position, makes it a highly versatile synthetic intermediate. The presence of the iodine atom is particularly significant as it provides a reactive site for various organic reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki coupling. researchgate.net This allows for the introduction of a wide array of substituents at the 5-position, leading to the creation of diverse molecular libraries for drug screening.

Beyond its synthetic utility, this compound and its derivatives have shown promise as bioactive scaffolds. The incorporation of an iodine atom can significantly influence the molecule's physical and biological properties, including its lipophilicity and ability to form halogen bonds, which can enhance binding affinity to biological targets.

Historical Context and Emerging Research Trajectories of Halogenated Aminopyrimidines

The study of halogenated nucleobases, including iodinated pyrimidines, has a long history rooted in the efforts to develop antiviral and anticancer agents. The rationale behind introducing halogen atoms was to create analogs that could interfere with nucleic acid metabolism in rapidly proliferating cells, such as cancer cells or virus-infected cells.

Emerging research continues to explore the potential of halogenated aminopyrimidines. Current investigations are focused on their application in the development of novel therapeutic agents, including those for neuropsychiatric disorders. For instance, the iodinated phenylalkylamine, 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), has been a key tool in serotonin (B10506) 5-HT2 receptor research. nih.gov The unique properties imparted by the iodine atom, such as its influence on receptor binding and pharmacokinetics, are driving the exploration of other iodinated compounds in drug discovery. The development of more efficient and environmentally friendly synthetic methods for these compounds is also an active area of research. nbinno.comgoogle.com

| Property | Value |

| CAS Number | 1122-44-7 |

| Molecular Formula | C4H4IN3O |

| Molecular Weight | 237.00 g/mol |

| Physical Form | Solid |

| Melting Point | 205-213°C |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-iodo-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3O/c5-2-1-7-4(6)8-3(2)9/h1H,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBXLVJRFXFFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333577 | |

| Record name | 2-amino-4-hydroxy-5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3993-79-1 | |

| Record name | 2-amino-4-hydroxy-5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 5 Iodopyrimidin 4 1h One

Direct Synthesis Strategies for 2-Amino-5-iodopyrimidin-4(1H)-one

The formation of the this compound molecule can be approached by either introducing the iodine atom onto an existing pyrimidine (B1678525) ring or by constructing the pyrimidine ring from acyclic precursors.

A primary route to this compound involves the direct electrophilic iodination of its non-iodinated precursor, 2-amino-4-hydroxypyrimidine (which exists in tautomeric equilibrium with 2-aminopyrimidin-4(1H)-one). The C-5 position of the pyrimidine ring is activated towards electrophilic substitution by the electron-donating effects of the amino and hydroxyl/oxo groups.

The reaction of 2-amino-4-hydroxypyrimidine with iodine in an aqueous sodium hydroxide (B78521) solution yields the desired 2-amino-5-iodopyrimidin-4-ol. researchgate.net Other established methods for the iodination of pyrimidine derivatives utilize various iodinating agents and conditions. For instance, solvent-free iodination can be achieved by mechanical grinding with iodine and a Lewis acid such as silver nitrate (B79036) (AgNO₃) or silver sulfate (B86663) (Ag₂SO₄), which generate a reactive iodine species. scirp.org The reactivity and yield can be influenced by the choice of the activating salt. scirp.org

| Precursor | Reagents | Conditions | Product | Yield | Ref |

| 2-Amino-4-hydroxypyrimidine | I₂, NaOH(aq) | Aqueous solution | 2-Amino-5-iodopyrimidin-4-ol | - | researchgate.net |

| Uracil (related pyrimidine) | I₂, AgNO₃ | Solvent-free grinding | 5-Iodouracil (B140508) | 95% | scirp.org |

| Uracil (related pyrimidine) | I₂, Ag₂SO₄ | Solvent-free grinding | 5-Iodouracil | 73% | scirp.org |

Table 1: Examples of direct iodination of pyrimidine precursors.

The pyrimidine core itself can be constructed through cyclization reactions, which are fundamental in heterocyclic chemistry. The Pinner synthesis, for example, involves the condensation of an amidine, such as guanidine (B92328), with a β-dicarbonyl compound like a β-ketoester or β-diketone. slideshare.netslideshare.netmdpi.com This method assembles the 2-aminopyrimidin-4-one ring system in a single step.

A related and widely used multicomponent strategy is the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea (B33335) or, in this case, guanidine. nih.govnih.gov While classic Biginelli conditions can sometimes lead to low yields with guanidine, modified procedures and the use of protected guanidine derivatives can improve the outcome. nih.gov

Three-component reactions involving aldehydes, malononitrile, and amidines in water can also be employed to produce highly functionalized aminopyrimidines. arkat-usa.org Furthermore, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) serves as a versatile one-carbon synthon. It reacts with compounds containing active methylene (B1212753) groups to form enamines, which can then be cyclized with guanidine to afford the 2-aminopyrimidine (B69317) core. scirp.orgscirp.orgresearchgate.netsigmaaldrich.com

| Component 1 | Component 2 | Component 3 | Conditions | Product Type | Ref |

| Aldehyde | β-Ketoester | Guanidine | Acid catalysis | Dihydropyrimidine (B8664642) | nih.gov |

| Aldehyde | Malononitrile | Amidine | Water, NaOAc, reflux | 4-Amino-5-pyrimidinecarbonitrile | arkat-usa.org |

| Active Methylene Compound | DMF-DMA | Guanidine | Stepwise: 1) Enamine formation 2) Cyclization | 2-Aminopyrimidine | scirp.orgsigmaaldrich.com |

Table 2: Overview of cyclization strategies for pyrimidine ring formation.

Preparation of Functionalized this compound Intermediates

To achieve selective transformations at different positions of the this compound scaffold, regioselective protection of the reactive functional groups is often a necessary preliminary step.

The presence of multiple reactive sites—the exocyclic amino group, the ring nitrogens, and the C4-oxo group—necessitates the use of protecting groups to direct subsequent reactions. The tert-butoxycarbonyl (Boc) group is a common choice for protecting the exocyclic amino group due to its ease of installation using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and its stability under various conditions. researchgate.netpatsnap.com For related 2-aminopyrimidines, Boc protection has been successfully employed, often using Boc-anhydride in the presence of a base like pyridine (B92270) or DMAP. researchgate.net

For more specific applications, other protecting groups are utilized. A Vilsmeier-Haack reagent, generated in situ from N,N-diisopropylformamide and oxalyl chloride, can be used to protect the 2-amino group as an N,N-diisopropylformimidamide. researchgate.net This strategy was instrumental in a synthesis where the protected amine allowed for subsequent regioselective chlorination at the C4-position. researchgate.netresearchgate.net To mask the reactivity of the pyrimidinone oxygen, ether-based protecting groups like the p-benzyloxybenzyloxy group have been used, which can be cleaved under mild acidic conditions. rsc.org

With the 2-amino-5-iodo-pyrimidin-4(1H)-one scaffold in hand, further functionalization can be achieved. A key transformation is the conversion of the C4-oxo (or hydroxyl tautomer) group into a chloro group, which serves as a good leaving group for nucleophilic aromatic substitution (SₙAr) reactions. After protection of the 2-amino group as a formimidamide, the regioselective chlorination of the 4-hydroxy group can be accomplished using a combination of N,N-diisopropylformamide and oxalyl chloride. researchgate.net This creates a versatile 4-chloro-5-iodopyrimidine (B1631505) intermediate, ready for sequential derivatization at the C4 and C5 positions.

It is also possible to introduce other halogens onto the pyrimidine ring. For example, N-chlorosuccinimide (NCS) can be used to chlorinate the C5 position of pyrimidinium salts, demonstrating that further halogenation of the ring is feasible. mdpi.com

Derivatization Strategies for this compound Scaffolds

The iodine atom at the C5 position is a key functional handle for a wide array of derivatization reactions, most notably transition metal-catalyzed cross-coupling reactions. The Suzuki reaction, which couples the aryl iodide with a boronic acid in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a base, is a powerful method for installing aryl or heteroaryl substituents at the C5 position. researchgate.net This reaction is fundamental for building molecular complexity and is widely used in drug discovery programs.

In addition to C5 derivatization, the C6 position can also be functionalized. For the related 2-amino-5-bromo-4(3H)-pyrimidinone, a highly regioselective lithiation at the C6 position, followed by quenching with an electrophile, has been demonstrated. arkat-usa.org This protocol allows for the introduction of various substituents at C6, and it is expected to be applicable to the C5-iodo analogue, providing another avenue for structural diversification.

| Position | Reaction Type | Reagents | Result | Ref |

| C5 | Suzuki Coupling | Arylboronic acid, PdCl₂(PPh₃)₂, Na₂CO₃ | C5-Aryl substitution | researchgate.net |

| C4 | Nucleophilic Substitution | Amine (on 4-chloro intermediate) | C4-Amino substitution | researchgate.net |

| C6 | Lithiation-Substitution | n-BuLi, then Electrophile (E⁺) | C6-E substitution | arkat-usa.org |

Table 3: Key derivatization reactions on the 2-amino-pyrimidin-4(1H)-one scaffold.

Carbon-Carbon Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

The carbon-iodine bond at the C5 position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of various carbon-based substituents. The Sonogashira and Suzuki reactions are prominent examples of such transformations. libretexts.org These reactions are fundamental for creating complex derivatives, often used in the development of therapeutic agents and biological probes. libretexts.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C5 position of the pyrimidine ring and a terminal alkyne. libretexts.org It is a powerful tool for synthesizing arylalkynes and conjugated enynes under mild conditions. libretexts.org The reaction has been successfully applied to halonucleosides, including 5-iodocytosine (B72790), for coupling with partners like propargylamines. sci-hub.se

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is another cornerstone of C-C bond formation, coupling the iodopyrimidine with an organoboron compound, typically a boronic acid. researchgate.net Studies have shown that 5-iodopyrimidines are generally more reactive in Suzuki couplings than other iodo-substituted heterocycles, such as 7-iodo-7-deazapurines. researchgate.net This reaction has been effectively used to couple 5-iodocytosine nucleotides with substrates like formylarylboronic acids. acs.org

Optimization of Reaction Conditions and Catalyst Systems

The success of cross-coupling reactions hinges on the careful optimization of reaction parameters. Key variables include the choice of palladium catalyst, co-catalyst (for Sonogashira), base, and solvent.

For Sonogashira reactions , a typical catalyst system involves a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a copper(I) co-catalyst like copper(I) iodide (CuI), and an amine base such as triethylamine (B128534) or diisopropylamine. libretexts.org

For Suzuki-Miyaura couplings , a variety of palladium catalysts can be employed, with Pd(PPh₃)₄ being common. The reaction requires a base, such as sodium carbonate or potassium phosphate, and is often carried out in a solvent mixture like DME/water or dioxane/water.

A crucial aspect for achieving high yields and preventing catalyst inhibition with cytosine derivatives is the protection of the exocyclic amino group and the pyrimidinone ring. Silylation of these groups to form intermediates like 2,4-O,N-bis-trimethylsilyl-5-iodocytosine has been shown to be essential for successful couplings in some cases, particularly for Stille reactions. researchgate.net This strategy enhances the solubility and reactivity of the substrate.

Substrate Scope and Limitations in Cross-Coupling

The range of substrates that can be successfully coupled with this compound is broad, though not without limitations. The reactivity of the C-I bond allows for the introduction of diverse aryl, heteroaryl, and alkynyl groups.

The Suzuki-Miyaura reaction has been demonstrated with various arylboronic acids. researchgate.netacs.org The Sonogashira reaction is effective for coupling with terminal alkynes, including functionalized ones like propargylamines. sci-hub.se

However, limitations exist. Unprotected 5-iodocytosine can sometimes fail to couple, necessitating protection/deprotection steps. researchgate.net Furthermore, in the context of modified oligonucleotides, the efficiency of the coupling reaction can be context-dependent; for instance, 5-iodopyrimidines react well in single-stranded DNA but show limited to no reactivity when positioned internally within a double-stranded DNA helix. researchgate.net

Table 1: Representative C-C Cross-Coupling Reactions

| Reaction Type | Coupling Partner Example | Catalyst System (Typical) | Notes |

| Suzuki-Miyaura | Arylboronic acids (e.g., formylarylboronic acids) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 5-Iodopyrimidines are highly reactive substrates. researchgate.netacs.org |

| Sonogashira | Terminal alkynes (e.g., propargylamines) | Pd(PPh₃)₄, CuI, Amine Base | Provides access to alkynyl-substituted pyrimidines. libretexts.orgsci-hub.se |

| Stille | Aryl tin compounds | Pd Catalyst | Requires silylation of the cytosine moiety for success. researchgate.net |

Annulation Reactions for Fused Heterocyclic Systems (e.g., Imidazo[1,2-a]pyrimidines)

The 2-aminopyrimidine core of the title compound is a classic precursor for the synthesis of fused bicyclic systems like imidazo[1,2-a]pyrimidines. nih.govnih.gov This class of heterocyclic compounds is of significant interest in medicinal chemistry due to a wide range of biological activities. nih.govnih.gov

The most established method for this transformation is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone. nih.govbio-conferences.org The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen atom of the pyrimidine ring, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrimidine (B1208166) system. Various catalysts, including neutral or basic alumina, can be used, and reactions can often be promoted by microwave irradiation, sometimes in solvent-free conditions. nih.govbio-conferences.org

Table 2: General Annulation Reaction for Imidazo[1,2-a]pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| 2-Aminopyrimidine derivative | α-Haloketone (e.g., 2-bromoacetophenone) | Heat, optional catalyst (e.g., Al₂O₃), microwave irradiation | Substituted Imidazo[1,2-a]pyrimidine |

While specific examples starting directly from this compound are not prominently detailed, the general applicability of this reaction to 2-aminopyrimidine substrates makes it a highly relevant and predictable transformation for synthesizing 6-iodo-5-hydroxy-imidazo[1,2-a]pyrimidine derivatives. nih.govnih.govbio-conferences.org

Amidation and Amine Derivatization at Amino Positions

The exocyclic amino group at the C2 position is a nucleophilic center that can readily undergo derivatization, most notably through acylation to form amides. This transformation is useful for modifying the compound's properties or for introducing further functionality.

A direct example of this is the reaction of 5-iodocytosine with benzoic anhydride (B1165640) (Bz₂O), which yields the corresponding N-acylated product, N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide. Such reactions are typically straightforward, involving the treatment of the aminopyrimidine with an acylating agent like an acid anhydride or an acyl chloride, often in the presence of a base. The amino group can also be targeted for conjugation with other molecules, such as peptides or labels, often through the formation of an amide bond. dcu.ie

Formation of Schiff Bases and other Condensation Products

The primary amino group at the C2 position can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. dcu.ie This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine.

This transformation represents a potential pathway for further functionalization, allowing for the introduction of a wide variety of substituents derived from the carbonyl component. While specific literature detailing the synthesis of Schiff bases from this compound is scarce, the reaction is a fundamental transformation for primary amines and is an expected mode of reactivity for this compound based on its chemical structure. dcu.ie

Functional Group Switches on the Pyrimidine Ring

The functional groups on the pyrimidine ring can be interconverted or modified. The iodine atom at C5 is a particularly versatile handle for such transformations.

One notable reaction is a biochemically-catalyzed functional group switch. In the presence of certain DNA methyltransferase enzymes and a thiol nucleophile, 5-iodocytosine can undergo a dehalogenation reaction, converting the C5-iodo group to a C5-hydrogen. nih.gov This enzymatic process effectively transforms 5-iodocytosine into cytosine, which can then be subsequently methylated by the same enzyme. nih.gov

The C5-C6 double bond of the pyrimidine ring can also undergo addition reactions. For instance, it has been proposed that the addition of hypoiodous acid (IOH) across this bond can lead to the formation of a 5-iodo-6-hydroxy dihydropyrimidine derivative. dcu.ie Furthermore, studies on the electronic properties of the ring suggest that the C5 position is electron-rich, favoring electrophilic substitution reactions over nucleophilic ones. ijacskros.com However, nucleophilic displacement of the iodo group can be achieved if the ring is sufficiently activated, as demonstrated in related sulfone derivatives. acs.org

Mechanistic Studies of Reactions Involving this compound

Elucidation of Reaction Pathways (e.g., Oxidative Annulation Mechanisms)

The pyrimidine scaffold of this compound serves as a versatile building block for the construction of more complex fused heterocyclic systems through annulation reactions. While direct oxidative annulation studies on this specific molecule are not extensively detailed in the provided context, the general principles can be inferred from related pyrimidine chemistry.

One common pathway for constructing fused pyrimidines involves a multi-component reaction strategy. For instance, the synthesis of 2-amino-4,6-diarylpyrimidine-5-carbonitriles proceeds through a sequence involving condensation, nucleophilic addition, cyclization, and subsequent aromatization of a dihydropyrimidine intermediate. nih.gov This highlights a plausible reaction pathway where the amino group of a pyrimidine derivative acts as a nucleophile in an intramolecular or intermolecular cyclization, leading to the formation of a new ring. The iodine atom at the 5-position could potentially be leveraged in transition-metal-catalyzed annulation reactions, where oxidative addition to the C-I bond would be a key initiating step, followed by insertion and reductive elimination to form the annulated product.

The reaction pathway for a hypothetical oxidative annulation could be proposed as follows:

Coordination: A transition metal catalyst (e.g., Palladium) coordinates to the pyrimidine.

Oxidative Addition: The catalyst undergoes oxidative addition into the carbon-iodine bond, forming an organometallic intermediate.

Insertion: A tethered or external alkyne or alkene inserts into the metal-carbon bond.

Reductive Elimination: The catalyst is eliminated, forming the new C-C bond and closing the ring, thereby regenerating the catalyst for the next cycle.

Analysis of Rearrangement Phenomena (e.g., Dimroth Rearrangement)

The Dimroth rearrangement is a well-documented isomerization reaction in heterocyclic chemistry, particularly for compounds containing an amino group adjacent to an endocyclic nitrogen atom, such as in certain pyrimidines. wikipedia.orgnih.gov This rearrangement involves the opening of the heterocyclic ring followed by re-closure in a different orientation, effectively swapping the positions of an exocyclic and an endocyclic nitrogen atom.

For a 2-aminopyrimidine derivative like this compound, the Dimroth rearrangement would typically occur under acidic, basic, or thermal conditions. The accepted mechanism proceeds through several key steps:

Protonation/Addition: In acidic conditions, the ring nitrogen is protonated. nih.gov In the presence of a nucleophile like water or hydroxide, addition to the C4 or C6 position can occur, leading to a tetrahedral intermediate.

Ring Opening: This intermediate undergoes ring opening, breaking the N1-C2 bond to form an open-chain intermediate.

Tautomerization and Rotation: The open-chain species can undergo conformational changes and tautomerization.

Ring Closure: Intramolecular cyclization occurs, with the terminal amino group attacking the carbonyl-like carbon to form a new pyrimidine ring.

Deprotonation/Elimination: The final step involves the loss of a proton or the elimination of the nucleophile to yield the rearranged pyrimidine.

Studies on 1-alkyl-2-iminopyrimidines have shown they undergo this type of rearrangement. wikipedia.org The presence of substituents on the pyrimidine ring can significantly influence the rate of the rearrangement. For example, 2-amino-4-methylpyrimidine (B85506) reacts with methyl iodide to form an imine that undergoes a very slow Dimroth rearrangement. rsc.org

| Precursor | Conditions | Product | Observations |

| 1,2-Dihydro-2-imino-1,4-dimethylpyrimidine | Alkaline hydrolysis | 4-Methyl-2-methylaminopyrimidine | Rearrangement is very slow. rsc.org |

| 1-Alkyl-2-iminopyrimidines | Varies (e.g., water addition) | Rearranged pyrimidine | Involves ring-opening to an aminoaldehyde followed by ring closure. wikipedia.org |

| 3-Aminothieno[2,3-d]pyrimidine derivatives | Acidic (HCl) | Rearranged thieno[2,3-d]pyrimidine (B153573) | Involves protonation, ring opening, and re-closure. nih.gov |

Competitive Reaction Pathways (e.g., Reductive Dehalogenation vs. Cross-Coupling)

The iodine atom at the C5 position of this compound is a key handle for synthetic diversification. However, this site also introduces the possibility of competing reaction pathways, most notably reductive dehalogenation versus cross-coupling reactions.

Reductive dehalogenation is the removal of the halogen substituent, replacing it with a hydrogen atom. This can occur as an undesired side reaction during cross-coupling attempts or can be performed intentionally. Studies on 5-halogenopyrimidines have shown that dehalogenation can be induced under various conditions, including treatment with hot hydriodic acid or even boiling in pure water for certain activated substrates. researchgate.net The mechanism can involve radical intermediates or nucleophilic attack followed by elimination. researchgate.net

Cross-coupling reactions , such as Suzuki, Heck, or Sonogashira couplings, aim to replace the iodine atom with a new carbon-based fragment. These reactions are typically catalyzed by transition metals like palladium. The success of a cross-coupling reaction depends on the relative rates of oxidative addition of the catalyst to the C-I bond versus the rate of reductive dehalogenation.

Factors influencing the competition between these pathways include:

Catalyst and Ligands: The choice of palladium catalyst and its supporting ligands is critical. Bulky, electron-rich ligands can promote oxidative addition and suppress dehalogenation.

Reductant/Base: The nature and strength of the base or any reducing agents present in the reaction mixture can favor dehalogenation.

Reaction Temperature: Higher temperatures can sometimes lead to increased rates of decomposition and dehalogenation.

Substrate Electronics: The electronic properties of the pyrimidine ring can influence the susceptibility of the C-I bond to either pathway.

High-throughput experimentation has been utilized to identify optimal conditions for reductive cross-coupling of amino acid derivatives, highlighting the delicate balance between ligand, reductant, and substrate to achieve the desired coupling product over undesired pathways. nih.govnih.gov

Process Optimization and Scalability Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that necessitate process optimization. Key considerations include cost-effectiveness, safety, environmental impact, and product purity.

A common route to similar 2-aminopyrimidine structures involves the condensation of guanidine with a substituted malonate derivative. researchgate.netscispace.com However, these reactions can suffer from low yields (in the range of 70-75%) on a larger scale. researchgate.netscispace.com Optimization strategies often focus on improving reaction efficiency and simplifying purification.

Catalysis: One approach to enhance yield is the use of novel catalytic systems. For the synthesis of 2-amino-5-carboethoxy-4-hydroxy pyrimidine, silica-functionalized magnetic nanoparticles ([email protected]) have been employed as a "near-homogeneous" catalyst. researchgate.netscispace.com This catalyst is thought to stabilize heteroatoms on its acidic silica (B1680970) surface, thereby promoting the cyclization step and increasing yields. scispace.com The optimal catalyst loading and particle size were identified to maximize this effect. researchgate.netscispace.com

Solvent Choice and Reaction Conditions: Minimizing the use of hazardous organic solvents is a primary goal for green and scalable chemistry. A patent for the synthesis of the related 2-amino-5-iodopyridine (B21400) describes a method using water as the solvent, thereby creating a safer and more environmentally friendly process. google.com The process involves the portion-wise addition of iodine and the use of hydrogen peroxide as an oxidant, with careful temperature control to maximize yield and purity. google.com

Purification: The purification of the final product is a critical step in large-scale synthesis. The initial synthesis of 2-amino-5-carboethoxy-4-hydroxy pyrimidine involved recrystallization from an ethanol-water mixture. researchgate.netscispace.com For the aqueous synthesis of 2-amino-5-iodopyridine, the product precipitates from the reaction mixture and can be isolated by simple filtration and rinsing with ice water. google.com

| Synthetic Target | Method | Key Optimization/Scalability Feature | Reported Yield |

| 2-Amino-5-carboethoxy-4-hydroxy pyrimidine | Guanidine + diethyl ethoxymethylene malonate with [email protected] catalyst | Use of nanoparticle catalyst to improve cyclization efficiency. researchgate.netscispace.com | Improved from 70-75% to higher yields. |

| 2-Amino-5-iodopyridine | 2-Aminopyridine (B139424) + I2 + H2O2 in water | Use of water as a green solvent, avoiding organic solvents. google.com | ~83% |

Flow chemistry is another emerging technology that offers significant advantages for scalability, providing better control over reaction parameters, enhanced safety, and potentially higher reproducibility compared to batch processing. researchgate.net

Structure Activity Relationship Sar and Molecular Design of 2 Amino 5 Iodopyrimidin 4 1h One Derivatives

Computational Approaches to SAR Elucidation

Computational methods are indispensable in modern drug discovery for deciphering the complex relationships between a molecule's structure and its biological activity. For derivatives of 2-Amino-5-iodopyrimidin-4(1H)-one, these approaches could offer significant insights, even in the absence of direct experimental data on this specific scaffold.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. While no specific QSAR models for this compound derivatives were found in the reviewed literature, studies on related pyrimidine (B1678525) scaffolds highlight the potential of this approach.

For instance, a QSAR analysis was conducted on a series of furopyrimidine and thienopyrimidine derivatives as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. scirp.org In this study, Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) models were developed. The ANN model demonstrated superior predictive power, with a high correlation coefficient (R² = 0.998), indicating its robustness in predicting the pharmacological activity of similar compounds. scirp.org Such a model could, in principle, be developed for this compound analogues to predict their activity against a specific biological target.

Another study focused on 6-aminopyrimidin-4-one derivatives as anti-inflammatory agents, employing two QSAR models developed from molecular descriptors calculated using the Density Functional Theory (DFT) quantum chemistry method. scirp.org This underscores the utility of quantum chemical descriptors in capturing the electronic properties that govern molecular interactions and, consequently, biological activity.

A hypothetical QSAR study on this compound derivatives might involve the descriptors outlined in the table below:

| Descriptor Type | Examples | Potential Influence on Activity |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Governs electrostatic and covalent interactions with the target protein. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Influences the fit of the molecule within the binding pocket. |

| Hydrophobic | LogP, Hydration energy | Determines the partitioning of the molecule and hydrophobic interactions. |

| Topological | Connectivity indices, Shape indices | Describes the size, shape, and degree of branching of the molecule. |

By correlating these descriptors with the biological activity of a series of analogues, a predictive QSAR model could be constructed to guide the synthesis of more potent compounds.

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. ijpsjournal.comnih.gov These models can then be used as 3D queries to search large compound libraries in a process known as virtual screening, aiming to identify novel molecules with the desired activity. ijpsjournal.com

While no pharmacophore models have been published specifically for this compound, research on related aminopyridine and aminopyrimidine derivatives provides valuable insights into how such models could be constructed and applied. A study on substituted 2-aminopyridine (B139424) derivatives as inhibitors of nitric oxide synthases utilized pharmacophore modeling to identify favorable contour sites for acceptor, donor, aliphatic, and aromatic features. nih.gov

A hypothetical pharmacophore model for a this compound derivative targeting a kinase, for example, might include the features presented in the interactive table below:

| Pharmacophoric Feature | Description | Potential Role in Binding |

| Hydrogen Bond Donor | The amino group at position 2 and the N1-H of the pyrimidine ring. | Forms crucial hydrogen bonds with backbone carbonyls or specific amino acid residues in the hinge region of a kinase. |

| Hydrogen Bond Acceptor | The carbonyl oxygen at position 4 and the nitrogen atoms of the pyrimidine ring. | Interacts with hydrogen bond donor residues in the active site. |

| Aromatic/Hydrophobic | The pyrimidine ring itself. | Engages in pi-stacking or hydrophobic interactions with aromatic residues in the binding pocket. |

| Halogen Bond Donor | The iodine atom at position 5. | Can form a halogen bond, a specific type of non-covalent interaction, with an electron-rich atom in the protein. |

Once a pharmacophore model is established, it can be used to screen virtual compound libraries to identify new scaffolds that match the defined features, potentially leading to the discovery of novel and structurally diverse inhibitors.

Rational Design Principles for Developing Potent and Selective this compound Analogues

Rational drug design involves the strategic modification of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov This process is often guided by an understanding of the target's three-dimensional structure and the key interactions observed in ligand-protein complexes. In the absence of specific structural data for this compound, rational design principles can be inferred from studies on analogous compounds.

A study on the rational design of 2,4,5-trisubstituted pyrimidines as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) demonstrated the effectiveness of this approach. researchgate.net Structural modifications of a lead compound led to the identification of an inhibitor with highly potent anti-HIV-1 activities and an improved resistance profile. researchgate.net The co-crystal structure revealed the importance of water networks in the binding pocket for achieving resilience against resistance mutations. researchgate.net

Similarly, the rational design of 2-aminopyridine derivatives as dual inhibitors of ROS1 and ALK kinases to combat drug-resistant mutants has been reported. nih.govtandfonline.com Molecular simulations guided the synthesis of novel derivatives, with a spiro derivative showing remarkable activity against a resistant mutant. nih.govtandfonline.com Molecular dynamics simulations suggested that the introduced spiro group reduced steric hindrance, allowing for better accommodation within the mutated binding site. nih.gov

Based on these examples, the following rational design principles could be applied to develop potent and selective analogues of this compound:

Substitution at the Amino Group (Position 2): Introducing various aryl or alkyl groups could explore additional binding pockets and enhance potency. The nature of the substituent could also modulate solubility and other pharmacokinetic properties.

Modification at the Pyrimidine Ring: While the core scaffold is likely important for key interactions, substitutions at other available positions could fine-tune the electronic properties and steric profile of the molecule.

Role of the Iodine at Position 5: The iodine atom can participate in halogen bonding, a directional interaction that can significantly contribute to binding affinity. Exploring other halogens or functional groups at this position could modulate this interaction and impact selectivity.

Scaffold Hopping: Replacing the pyrimidine core with other heterocyclic systems while maintaining the key pharmacophoric features could lead to the discovery of novel chemotypes with improved properties. researchgate.net

The following table summarizes potential design strategies for analogues of this compound:

| Modification Site | Rationale | Desired Outcome |

| 2-Amino Group | Explore interactions with solvent-exposed regions or unoccupied pockets. | Increased potency and/or selectivity. |

| 5-Iodo Group | Modulate halogen bonding potential and steric bulk. | Improved binding affinity and selectivity. |

| Pyrimidine N1/N3 | Influence hydrogen bonding and tautomeric equilibrium. | Enhanced target engagement. |

| Pyrimidine C6 | Introduce substituents to probe for additional interactions. | Discovery of new SAR. |

By systematically applying these computational and rational design principles, it would be feasible to embark on a drug discovery program aimed at developing potent and selective modulators of a specific biological target, starting from the this compound scaffold.

Biological and Pharmacological Applications of 2 Amino 5 Iodopyrimidin 4 1h One Scaffolds

Anti-Infective Research and Microbial Biofilm Modulation

Antimicrobial Activity against Bacterial Pathogens (e.g., Gram-positive, Gram-negative)

There is no specific information available in the searched scientific literature regarding the antimicrobial activity of 2-Amino-5-iodopyrimidin-4(1H)-one against Gram-positive and Gram-negative bacterial pathogens.

Antifungal Efficacy

No data could be retrieved from the searched scientific literature concerning the antifungal efficacy of this compound.

Inhibition and Promotion of Microbial Biofilm Formation

Information regarding the role of this compound in the inhibition or promotion of microbial biofilm formation is not present in the currently available scientific literature.

Antiviral Applications (e.g., HIV-1, Herpesviruses, Cytomegalovirus)

There are no specific studies in the searched literature that investigate the antiviral applications of this compound against HIV-1, herpesviruses, or cytomegalovirus.

Anticancer and Antitumor Therapeutic Investigations

Kinase Enzyme Inhibition (e.g., PI3K, Akt, m-TOR, Cdc7/Cdks)

No research findings are available in the public domain that describe the activity of this compound as an inhibitor of kinase enzymes such as PI3K, Akt, m-TOR, or Cdc7/Cdks.

Interferon-Inducing Properties in Immunotherapy

The induction of interferons (IFNs), particularly type I IFNs like IFN-α, is a key mechanism in immunotherapy for activating an anti-tumor immune response. science.gov While direct evidence of this compound itself acting as an interferon inducer is not prominent in the reviewed literature, its nucleoside form, 5-iodocytosine (B72790), has been incorporated into immunostimulatory oligonucleotides. google.comgoogle.com These specialized DNA sequences are designed to be recognized by the immune system, leading to the production of cytokines such as IFN-α. google.com The inclusion of modified bases like 5-iodocytosine can be a feature of these immunostimulatory polynucleotides. google.comgoogle.com The mechanism often involves the activation of pathways that lead to a Th1-type immune response, which is crucial for combating viral infections and tumor cells. google.com

Mechanisms of Antineoplastic Action

Derivatives of this compound have demonstrated notable cytotoxic activity against various cancer cell lines. A primary mechanism of antineoplastic action for cytosine analogues is their role as substrates for DNA methyltransferases. nih.gov These enzymes are critical targets in cancer therapy, and their inhibition can lead to the re-expression of tumor suppressor genes. nih.gov Studies have shown that 5-iodocytosine, when incorporated into DNA, can be a substrate for DNA methyltransferases, suggesting a potential mechanism for its anticancer effects. nih.gov

Furthermore, synthetic derivatives of 5-iodocytosine have been evaluated for their direct cytotoxic effects. For instance, imidazo[1,2-c]pyrimidin-5(6H)-ones synthesized from 5-iodocytosine have shown moderate to good activity against leukemia and colon cancer cell lines. researchgate.net One particular derivative, 8-(4-fluorophenyl)imidazo[1,2-c]pyrimidin-5(6H)-one, has shown a promising therapeutic index. researchgate.net

| Compound Derivative | Cancer Cell Line | Reported Activity | Reference |

|---|---|---|---|

| Imidazo[1,2-c]pyrimidin-5(6H)-ones (general) | Leukemia (CCRF-CEM, K562), Colon (HCT-116) | Moderate to good cytotoxic activity | researchgate.net |

| 8-(4-fluorophenyl)imidazo[1,2-c]pyrimidin-5(6H)-one | Various tumor cell lines | Promising biological activity and good therapeutic index | researchgate.net |

| N1,N3-dicyclohexylmethyl 5-iodouracil (B140508) analogs | Hepatocellular carcinoma (HepG2) | Potent anticancer activity (IC50 of 16.5 µg/mL for compound 8b) | researchgate.net |

Anti-inflammatory and Immunomodulatory Properties

The anti-inflammatory and immunomodulatory potential of this compound derivatives has been investigated, with a focus on key inflammatory mediators.

While some 2-aminopyrimidine (B69317) derivatives have been shown to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation, direct evidence for this compound in this role is limited in the available research. It has been noted that selective inhibitors of inducible nitric-oxide synthase can suppress the expression of IL-35, a cytokine that may be involved in the induction of interferons. science.gov However, a direct link between 5-iodocytosine and the modulation of nitric oxide production has not been clearly established.

Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is a common strategy for anti-inflammatory drugs. However, research into imidazo[1,2-c]pyrimidin-5(6H)-ones derived from 5-iodocytosine has shown that these compounds lack inhibitory activity on cyclooxygenase in vitro. researchgate.net This suggests that the anti-inflammatory effects of such derivatives, if any, are not mediated through the COX-1 or COX-2 pathways.

Targeting Neurological Disorders

The exploration of 2-aminopyrimidine scaffolds has extended to the field of neurological disorders.

Adenosine (B11128) receptors, particularly the A1 subtype, are targets for therapeutic intervention in various neurological conditions. While broader classes of 2-aminopyrimidine derivatives have been investigated as antagonists of adenosine A1 and A2A receptors, specific data on the activity of this compound or its direct derivatives at these receptors is not available in the reviewed scientific literature. Therefore, its potential for targeting neurological disorders via this mechanism remains to be elucidated.

Potential for Neurodegenerative Disease Treatment

While direct studies on this compound for neurodegenerative diseases are not extensively documented in publicly available research, the broader class of 2-aminopyrimidine derivatives has emerged as a promising area of investigation for conditions like Alzheimer's disease. ijpsjournal.com The core structure of 2-aminopyrimidine is recognized for its ability to interact with key biological targets implicated in the pathology of neurodegenerative disorders. ijpsjournal.com

Research into related pyrimidine (B1678525) derivatives has highlighted their potential as multifunctional agents for Alzheimer's disease. For instance, various synthesized thienopyrimidine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine, which is crucial for memory and cognition. nih.gov A notable example, compound 6b from one study, which incorporates a phenylpiperazine moiety linked to a thienopyrimidone scaffold, demonstrated potent dual inhibition of both AChE and BuChE. nih.gov Furthermore, certain derivatives have shown the ability to inhibit the aggregation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's, and exhibit antioxidant properties. nih.gov

The design of such multi-target inhibitors is a key strategy in the development of treatments for complex diseases like Alzheimer's. Another study focused on 2-acetyl-5-O-(amino-alkyl)phenol derivatives, which, while structurally different, underscore the therapeutic potential of targeting multiple pathological pathways, including cholinesterase inhibition, oxidative stress, and metal chelation. nih.gov

The 2-aminopyrimidine scaffold itself is a key feature in many of these promising compounds. The amino group can act as a hydrogen bond donor, a crucial interaction for binding to the active sites of enzymes like cholinesterases. The pyrimidine ring system provides a rigid core for the attachment of various side chains that can be optimized to enhance potency and selectivity. The iodo-substituent on the 5-position of this compound offers a site for further chemical modification, allowing for the introduction of different functional groups to potentially improve blood-brain barrier penetration and target engagement.

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies on substituted 2-aminopyridine (B139424) derivatives as inhibitors of nitric oxide synthases—enzymes also implicated in neuroinflammation—have further elucidated the structural requirements for activity. These studies reveal that the presence and spatial arrangement of hydrogen bond acceptors and donors, as well as aromatic and aliphatic features, are critical for inhibitory action. nih.gov This knowledge can be applied to the rational design of novel this compound derivatives with potential therapeutic value in neurodegenerative diseases.

Table 1: Investigated Pyrimidine Derivatives for Neurodegenerative Disease

| Compound/Derivative Class | Target(s) | Key Findings | Reference |

|---|---|---|---|

| Thienopyrimidine derivatives | AChE, BuChE, Aβ aggregation | Compound 6b showed potent dual inhibition of AChE and BuChE, and significant Aβ aggregation inhibitory action. | nih.gov |

| 2-Acetyl-5-O-(amino-alkyl)phenol derivatives | AChE, MAO-B, Oxidative Stress | Compound TM-3 was a selective AChE and MAO-B inhibitor with antioxidant and neuroprotective properties. | nih.gov |

| Substituted 2-aminopyridine derivatives | Nitric Oxide Synthases | QSAR models highlighted the importance of acceptor, donor, aliphatic, and aromatic pharmacophore features for activity. | nih.gov |

Metabolic Disorder Interventions (e.g., Hyperuricemia)

Hyperuricemia, a condition characterized by abnormally high levels of uric acid in the blood, is a primary cause of gout and is associated with other health issues, including kidney disease. nih.gov A key enzyme in the production of uric acid is xanthine (B1682287) oxidase (XO). nih.govnih.gov Consequently, inhibitors of XO are a cornerstone of hyperuricemia treatment. nih.govnih.govyoutube.com

The pyrimidine scaffold is a well-established framework for the development of XO inhibitors. gsconlinepress.comresearchgate.net Allopurinol, a pyrazolo[3,4-d]pyrimidine and a widely used drug for hyperuricemia, serves as a classic example of a purine (B94841) analog that inhibits XO. nih.gov However, the quest for novel, potent, and potentially safer XO inhibitors has led to the exploration of a wide range of non-purine heterocyclic compounds, including various pyrimidine derivatives. researchgate.net

Recent research has focused on the design and synthesis of new pyrimidine-based XO inhibitors. For instance, a series of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives were synthesized and evaluated for their XO inhibitory activity. nih.gov One of the most potent compounds from this series, compound 34 , which features an isopentyl group, demonstrated significantly greater inhibitory activity than allopurinol. nih.gov Molecular docking studies of this compound revealed key interactions within the active site of XO, including π-stacking with phenylalanine residues (Phe914 and Phe1009) and hydrogen bonding with glutamic acid (Glu802), asparagine (Asn768), and threonine (Thr1010). nih.gov The cyano group and the amino or hydroxy group on the pyrimidine ring were found to be crucial for this high affinity. nih.gov

Quantitative structure-activity relationship (QSAR) studies on a series of pyrimidine analogues have further defined the structural features necessary for potent XO inhibition. researchgate.net These studies, employing methods like CoMFA and CoMSIA, have shown that steric, hydrophobic, and hydrogen bonding fields are critical for the binding affinity of these inhibitors to the XO active site. researchgate.net Such computational models are invaluable for the rational design of new and more effective XO inhibitors based on the pyrimidine scaffold.

The this compound core possesses features that are promising for the development of novel XO inhibitors. The 2-amino group and the 4-keto group can participate in hydrogen bonding interactions similar to those observed in known inhibitors. The pyrimidine ring itself can engage in hydrophobic and π-stacking interactions within the enzyme's active site. The iodine atom at the 5-position provides a handle for synthetic modifications to introduce moieties that can enhance binding affinity and selectivity.

Table 2: Pyrimidine-Based Xanthine Oxidase Inhibitors

| Compound/Derivative Class | Key Structural Features | IC50 Value | Key Interactions with XO | Reference |

|---|---|---|---|---|

| 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives | Isopentyl group at R position, amino/hydroxy on pyrimidine | 0.046 µM (for compound 34 ) | π-stacking with Phe914 & Phe1009; H-bonds with Glu802, Asn768, Thr1010 | nih.gov |

| Pyrimidine analogues (QSAR study) | Varied substitutions | Not specified | Steric, hydrophobic, and hydrogen bonding fields are crucial for binding affinity. | researchgate.net |

| Allopurinol | Pyrazolo[3,4-d]pyrimidine | Standard reference | Purine analog inhibitor | nih.gov |

Application in Drug Discovery and Development as a Privileged Scaffold

In the field of medicinal chemistry, certain molecular structures, known as "privileged scaffolds," are frequently found in a variety of biologically active compounds that target different receptors and enzymes. mdpi.com The pyrimidine ring system, and specifically the 2-aminopyrimidine moiety, is widely recognized as a privileged scaffold due to its versatile biological activities and its presence in numerous approved drugs. ijpsjournal.comgsconlinepress.comresearchgate.net

The utility of the pyrimidine scaffold stems from its unique electronic properties and its ability to participate in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.net These interactions are fundamental for the binding of small molecules to biological macromolecules like proteins and nucleic acids. The 2-aminopyrimidine structure offers multiple points for chemical modification, allowing for the creation of large libraries of compounds with diverse pharmacological profiles. mdpi.comnih.govacs.org This structural versatility is a key reason for its prevalence in drug discovery programs. researchgate.net

The 2-aminopyrimidine core is a component of several successful drugs, including anticancer agents like imatinib (B729) and palbociclib. mdpi.com Its derivatives have been investigated for a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, antiviral, and antimalarial activities. ijpsjournal.comresearchgate.netmdpi.com The ability of this scaffold to be adapted to target different biological pathways highlights its "privileged" nature.

The this compound structure embodies the key features of a privileged scaffold. The 2-amino group and the pyrimidinone ring provide a foundation for interactions with a variety of biological targets. The iodine atom at the 5-position is a particularly valuable feature for drug discovery. It can act as a heavy atom for X-ray crystallography studies to elucidate binding modes, and it serves as a reactive handle for a variety of coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the straightforward introduction of a wide range of substituents to explore the chemical space around the core scaffold and optimize for potency, selectivity, and pharmacokinetic properties. The process of modifying a known scaffold to create novel compounds with improved properties, known as scaffold hopping, is a common strategy in drug design, and the 2-aminopyrimidine framework is an excellent starting point for such endeavors. niper.gov.in

Advanced Analytical and Computational Characterization of 2 Amino 5 Iodopyrimidin 4 1h One and Its Analogues

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of 2-Amino-5-iodopyrimidin-4(1H)-one. By employing a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, researchers can obtain a complete picture of its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N NMR)

NMR spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁵N NMR studies provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum of a related compound, 2-aminopyrimidine (B69317), in D₂O shows characteristic signals that can be compared to those of this compound to understand the effect of the iodo and oxo substituents. hmdb.ca In general, the aromatic protons of pyrimidine (B1678525) derivatives display distinct chemical shifts, and the presence of amino and imino protons can also be identified, although their signals may be broad and solvent-dependent. chemicalbook.comchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are influenced by the nature and position of the substituents. For instance, the carbon bearing the iodine atom is expected to show a characteristic upfield shift due to the heavy atom effect. Data for similar structures, such as 2-amino-5-iodopyridine (B21400), can offer comparative insights. nih.gov

¹⁵N NMR: ¹⁵N NMR spectroscopy is particularly valuable for compounds containing nitrogen atoms, such as pyrimidines. It provides direct information about the electronic environment of the nitrogen atoms within the heterocyclic ring and the amino group. researchgate.net The chemical shifts can help in determining tautomeric forms and protonation states. nih.gov Although challenging due to the low natural abundance and sensitivity of the ¹⁵N nucleus, modern techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can provide detailed ¹H-¹⁵N correlation data. youtube.com The use of ¹⁵N-labeled compounds can significantly enhance the signal-to-noise ratio and facilitate spectral interpretation. nih.gov

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹H | 6.0 - 8.5 (ring protons), 5.0 - 7.0 (NH₂) | Solvent and concentration dependent. |

| ¹³C | 90 - 160 (ring carbons) | The C-I signal is typically at a lower chemical shift. |

| ¹⁵N | -300 to -100 (ring nitrogens), -350 to -300 (amino nitrogen) | Highly sensitive to electronic effects and hydrogen bonding. researchgate.net |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to specific functional groups.

Key vibrational frequencies observed in the IR spectrum of similar aromatic amines and pyrimidinones (B12756618) include:

N-H stretching: Typically in the range of 3400-3200 cm⁻¹, corresponding to the amino group. These can be sharp or broad depending on hydrogen bonding.

C=O stretching: A strong absorption band is expected between 1700-1650 cm⁻¹ for the carbonyl group in the pyrimidinone ring.

C=N and C=C stretching: These vibrations within the pyrimidine ring usually appear in the 1650-1450 cm⁻¹ region.

N-H bending: Found around 1650-1550 cm⁻¹.

C-I stretching: This vibration occurs at lower frequencies, typically in the range of 600-500 cm⁻¹.

The analysis of the IR spectrum, often aided by computational calculations, allows for a detailed assignment of the observed vibrational bands. nih.govresearchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H stretch (amino) | 3400 - 3200 |

| C=O stretch (amide) | 1700 - 1650 |

| C=N / C=C stretch (ring) | 1650 - 1450 |

| N-H bend (amino) | 1650 - 1550 |

| C-I stretch | 600 - 500 |

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HRMS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for polar molecules like this compound, allowing for the determination of the molecular ion peak ([M+H]⁺ or [M-H]⁻) with minimal fragmentation. ESI-MS/MS can be employed to study the fragmentation patterns of the molecule, providing further structural information. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of the compound. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The expected exact mass of this compound (C₄H₄IN₃O) is approximately 236.94 g/mol . HRMS would confirm this with high precision. cymitquimica.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound is due to the promotion of electrons from lower to higher energy molecular orbitals. The pyrimidine ring system, being aromatic and containing heteroatoms and a carbonyl group, gives rise to characteristic π → π* and n → π* transitions. The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent and the substituents on the pyrimidine ring. Generally, aromatic and conjugated systems exhibit strong absorption in the UV region. youtube.com

Computational Chemistry for Molecular Insights

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach to experimental studies, providing a deeper understanding of the electronic structure and geometry of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

DFT calculations are widely used to predict various molecular properties of organic compounds. For this compound, DFT can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Predict the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP) map. These calculations provide insights into the reactivity and intermolecular interactions of the molecule. nih.govscielo.org.mx

Simulate Spectroscopic Data: DFT can be used to calculate theoretical vibrational frequencies (IR) and NMR chemical shifts. Comparing these calculated spectra with experimental data can aid in the assignment of spectral features and confirm the proposed structure.

DFT studies on similar heterocyclic systems have demonstrated good agreement between calculated and experimental data, making it a reliable tool for the characterization of this compound and its analogues. nih.gov

| Computational Method | Information Obtained |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure (HOMO/LUMO), molecular electrostatic potential, simulated IR and NMR spectra. |

Molecular Dynamics Simulations for Conformational Sampling and Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape of molecules like this compound and its analogues. These simulations provide insights into the flexibility and preferred shapes of these molecules, which are critical for their interaction with biological macromolecules.

Researchers have utilized MD simulations to study pyrimidine-embedded medium and macrocyclic compounds, revealing their conformational diversity. frontiersin.org Such studies are essential as the rigidity and flexibility of a molecule are key to its three-dimensional interactions with proteins. frontiersin.org For pyrazolo[3,4-d]pyrimidine derivatives, computational chemistry techniques, including geometry-optimization calculations, have been employed to understand the different conformations observed in crystal structures. mdpi.com These calculations have shown that molecular packing forces can dictate the observed conformation, leading to the formation of distinct polymorphs. mdpi.com

The conformational analysis of newly synthesized pyrimidine-embedded polyheterocycles has demonstrated a broad coverage of 3D molecular shapes, highlighting their potential for unique biological activities that are not achievable with flatter, more rigid pyrimidine compounds. frontiersin.org

Docking Studies for Ligand-Protein Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. arxiv.orgarxiv.org This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule, like this compound, and its potential protein targets. arxiv.orgarxiv.orgmdpi.com

Docking studies have been successfully applied to various pyrimidine derivatives to predict their binding to specific enzymes. For instance, docking analysis of pyrimidine derivatives with human cyclin-dependent kinase 2 (CDK2) has helped in identifying compounds with better potential biological activity. nih.gov In these studies, ligands with electron-withdrawing substituents often show higher binding scores. nih.gov Similarly, docking studies on pyridopyrimidinone compounds with the COX-2 enzyme have been used to rationalize their anti-inflammatory potential by examining interactions with key amino acid residues in the active site. nih.gov

The process typically involves preparing the 3D structures of both the ligand and the protein, followed by running the docking algorithm to generate various binding poses. nih.gov The results are then scored to estimate the binding affinity. nih.gov Recent advancements in machine learning and artificial intelligence are further enhancing the accuracy of ligand-protein interaction predictions. arxiv.orgarxiv.orgnih.gov These newer methods can leverage large datasets of known protein-ligand interactions to build predictive models that can generalize to new, uncharacterized molecules. nih.gov

Table 1: Examples of Docking Studies on Pyrimidine Analogues

| Compound Class | Protein Target | Key Findings |

| Pyrimidine derivatives | Cyclin-dependent kinase 2 (CDK2) | Compounds with electron-withdrawing groups showed higher binding scores. nih.gov |

| Pyridopyrimidinones | Cyclooxygenase-2 (COX-2) | Docking revealed hydrogen bonding and other interactions within the enzyme's active site, explaining their anti-inflammatory activity. nih.gov |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods, particularly those based on Density Functional Theory (DFT), are increasingly used to predict the spectroscopic properties of molecules, including NMR chemical shifts and IR frequencies. mdpi.com These predictions serve as a valuable tool for structural elucidation and for interpreting experimental spectra.

For halogenated pyrimidines, theoretical calculations have been employed to understand the effects of halogenation on the electronic structure and spectroscopic properties. acs.org DFT methods can accurately predict the inner-shell ionization energies observed in X-ray photoemission spectroscopy (XPS). acs.org

In the context of IR spectroscopy, computational models can predict vibrational frequencies with a high degree of accuracy. mdpi.com For instance, the calculated IR spectrum of pyrimidine in solution shows good agreement with the experimental spectrum, allowing for the assignment of vibrational modes. researchgate.net These calculations can also account for solvent effects, leading to even better predictions of band positions and intensities. researchgate.net

Regarding NMR spectroscopy, while direct prediction of chemical shifts for this compound is not extensively documented in the provided results, general principles and computational approaches are well-established. The chemical shifts of protons and carbons are highly dependent on their electronic environment. libretexts.orglibretexts.org Protons attached to sp2-hybridized carbons, as found in the pyrimidine ring, typically appear at lower fields in the ¹H NMR spectrum. libretexts.orglibretexts.org The presence of electronegative atoms like nitrogen, oxygen, and iodine further influences the chemical shifts. libretexts.orglibretexts.org Machine learning models are also being developed to predict various spectroscopic properties of organic molecules with increasing accuracy. aalto.finih.gov

Table 2: Typical IR Absorption Frequencies for Functional Groups in Pyrimidine Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Reference |

| N-H stretching | 3100–2900 | nih.gov |

| C=O stretching | 1670–1690 | nih.gov |

| C=N stretching | 1555 | nih.gov |

| C-H aromatic stretching | ~2960 | ijirset.com |

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are indispensable for the separation, purification, and quantification of this compound and its analogues from complex mixtures, such as reaction products or biological samples.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pyrimidine derivatives. nih.gov Reversed-phase HPLC, often using a C18 column, is a common method for separating nucleosides and their analogues. umich.edu The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile. sielc.comsielc.com

Different detection methods can be coupled with HPLC for the analysis of these compounds. UV detection is frequently employed, as pyrimidine rings exhibit strong absorbance in the UV region. nih.govsielc.com For instance, a method for analyzing 4-Amino-2-chloropyridine uses UV detection at 200 nm. sielc.com

The choice of mobile phase and buffer is critical for achieving good separation. For example, in the analysis of 2-Amino-6-hydroxy-1H-pyrimidin-4-one, a mobile phase containing acetonitrile, water, and phosphoric acid was used. sielc.com For applications requiring mass spectrometry (MS) compatibility, volatile buffers like formic acid are used instead of phosphoric acid. sielc.com HPLC methods can be developed and validated for linearity, accuracy, and precision to ensure reliable quantification. nih.gov

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS/MS)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS/MS) offers enhanced separation efficiency, sensitivity, and specificity compared to conventional HPLC. This powerful combination is particularly useful for the analysis of complex mixtures and for the identification and quantification of trace-level components.

While specific UHPLC-HRMS/MS methods for this compound were not detailed in the search results, the application of mass spectrometry for the analysis of purine (B94841) and pyrimidine compounds is well-established. nih.gov Electrospray ionization (ESI) is a common ionization technique used for these analyses. nih.gov The high resolving power of HRMS allows for the accurate determination of the elemental composition of the analyte, while tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns. sapub.org This technique is invaluable for confirming the identity of synthesized compounds and for metabolite identification studies.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. nih.gov It allows for the qualitative assessment of the consumption of starting materials and the formation of products.

In the synthesis of various pyrimidine derivatives, TLC is routinely used to determine the completion of the reaction. nih.govnih.gov For instance, in the synthesis of 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine, the reaction was monitored using precoated TLC plates. nih.gov Similarly, in the synthesis of 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one derivatives, the progress of the reaction was followed by TLC. nih.gov The choice of the mobile phase (eluent) is crucial for achieving good separation of the spots on the TLC plate. A common eluent system for pyrimidine derivatives is a mixture of methanol (B129727) and chloroform. nih.gov

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of pyrimidinone derivatives is often characterized by the formation of robust hydrogen-bonding networks. acs.org These interactions, typically involving the amino group and the pyrimidinone ring nitrogen and oxygen atoms, play a pivotal role in defining the supramolecular assembly of these molecules. acs.org For instance, studies on various substituted pyrimidinones have revealed a strong tendency to form N-H···O and N-H···N hydrogen bonds, leading to the creation of dimers, one-dimensional tapes, or more complex two-dimensional sheets. acs.orgresearchgate.net

A relevant example is the crystal structure of 2-amino-5-iodopyrimidine (B74693), a compound structurally similar to the title compound, lacking the 4-oxo group. In its crystal structure, weak intermolecular N-H···N hydrogen bonding is observed. nih.gov The molecules are almost planar and are connected through these hydrogen bonds to form polymeric tapes, a typical arrangement for 2-aminopyrimidines. nih.gov Each molecule in this structure acts as both a double donor and a double acceptor for hydrogen bonding. nih.gov The crystallographic data for 2-amino-5-iodopyrimidine are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₄IN₃ |

| Molecular Weight | 221.00 |

| Crystal System | Orthorhombic |

| Space Group | - |

| a (Å) | 7.9088 (7) |

| b (Å) | 8.3617 (10) |

| c (Å) | 18.3821 (16) |

| Volume (ų) | 1215.6 (2) |

| Z | 8 |

| Temperature (K) | 295 |

Furthermore, the crystal structures of more complex analogues, such as thieno[2,3-d]pyrimidines, have been extensively studied. nih.govnih.gov For example, the X-ray crystal structure of N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid revealed that the thieno[2,3-d]pyrimidine (B153573) ring binds in a "folate" mode. nih.gov This highlights how the core pyrimidinone structure can be a scaffold for designing molecules with specific biological orientations. The analysis of hydrogen bonding patterns and molecular arrangements in these analogues provides a framework for predicting the solid-state behavior of this compound. nih.gov

In another example, the crystal structure of 2-amino-5-oxo-4-propyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, which contains a pyran ring fused to a chromene system, is stabilized by N-H···O and N-H···N hydrogen bonds. researchgate.net This further underscores the prevalence and importance of these interactions in the solid-state assembly of molecules containing the aminopyrimidinone moiety.

The study of halogenated heterocyclic compounds, such as 4-iodo-1H-pyrazole, also provides valuable comparative information. mdpi.com The crystal structure of 4-iodo-1H-pyrazole reveals a catemeric H-bonded network, and a comparison with its fluoro, chloro, and bromo analogues demonstrates how the nature of the halogen atom can influence the supramolecular assembly. mdpi.com This suggests that the iodine atom in this compound could also participate in specific intermolecular interactions, such as halogen bonding, which could further influence its crystal packing.

Future Directions and Translational Prospects in 2 Amino 5 Iodopyrimidin 4 1h One Research

Crafting Superior Bioactivity: The Next Wave of Derivatives

The future of 2-Amino-5-iodopyrimidin-4(1H)-one in drug discovery hinges on the rational design and synthesis of next-generation derivatives with enhanced biological activity. Researchers are focusing on strategic modifications of the core structure to improve potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are instrumental in this endeavor, guiding the introduction of various substituents to optimize interactions with biological targets.

For instance, the synthesis of novel 2,4,5-substituted pyrimidine (B1678525) derivatives has yielded compounds with potent inhibitory activity against the human hepatocellular carcinoma BEL-7402 cancer cell line, with some exhibiting IC₅₀ values less than 0.10 microM. nih.gov The exploration of different substitution patterns at the 2- and 5-positions of the pyrimidine scaffold has been crucial in elucidating these relationships. nih.gov One of the most active compounds from this series demonstrated significant inhibition across various human cancer cell lines, with IC₅₀ values ranging from 0.024 to 0.55 microM. nih.gov

Similarly, the introduction of two aromatic amines on an aminopyrimidine core has been shown to yield promising antitumor effects, leading to a more significant decrease in cell viability compared to the parent compound. nih.gov

Table 1: Anticancer Activity of Substituted Pyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| 7gc | BEL-7402 | < 0.10 |

| Various Human Cancers | 0.024 - 0.55 | |

| Compound 3 (aromatic amine substituted) | Various | Potent |